N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide
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Overview
Description
N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological properties, including antibacterial, antimalarial, antipsychotic, antifungal, and anticancer activities . This compound, in particular, has been studied for its potential as an alkaline phosphatase inhibitor .
Preparation Methods
The synthesis of N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide typically involves the coupling of different aromatic amines with 3-bromopropanoyl chloride in an aqueous basic medium to synthesize various electrophiles. These electrophiles are then reacted with 1-phenylpiperazine to yield the desired compound . The structural confirmation of the synthesized compounds is corroborated by IR, 1H NMR, 13C NMR, HMBC, and CHN analysis data .
Chemical Reactions Analysis
N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide has been studied for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has shown potential as an anticonvulsant agent in animal models of epilepsy.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, as an alkaline phosphatase inhibitor, it forms an enzyme-inhibitor complex that competitively inhibits the enzyme . This inhibition can affect various biological processes, including bone mineralization and energy metabolism.
Comparison with Similar Compounds
N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has been studied for its anticonvulsant activity in animal models of epilepsy.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has been studied as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structure and its potential as an alkaline phosphatase inhibitor, which distinguishes it from other piperazine derivatives .
Properties
IUPAC Name |
N-phenyl-3-(4-phenylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(20-17-7-3-1-4-8-17)11-12-21-13-15-22(16-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXITVZEJITWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644071 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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